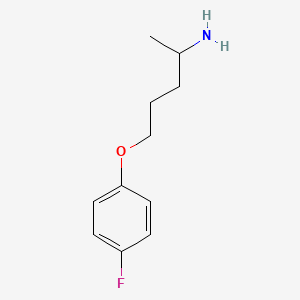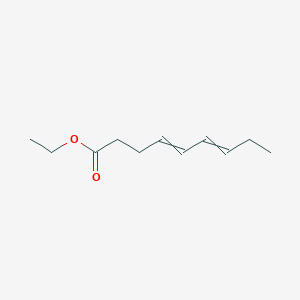![molecular formula C21H15F3N4OS B13704334 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group substituted with a trifluoromethylphenyl group. Benzimidazoles are known for their broad range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction proceeds efficiently in a mixture of solvents, and the product can be separated using hexane and water washes.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA bases.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of corrosion inhibitors for metals and alloys.
Mecanismo De Acción
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can mimic DNA bases, allowing the compound to intercalate into DNA and disrupt its function . Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine also contain the pyridine ring and have diverse biological roles.
Uniqueness
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of benzimidazole and pyridine moieties linked by a thioether bond, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H15F3N4OS |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)14-7-1-2-8-15(14)26-18(29)12-30-20-13(6-5-11-25-20)19-27-16-9-3-4-10-17(16)28-19/h1-11H,12H2,(H,26,29)(H,27,28) |
Clave InChI |
YDSOUDVLIAMGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)







